2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol
Overview
Description
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol is a chemical compound known for its unique structure and properties. It is a pale yellow liquid with a powerful sandalwood odor and a slight rose nuance . This compound is a mixture of the (E)- and (Z)-isomers .
Preparation Methods
The synthesis of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol can be achieved starting from α-campholenaldehyde and butanal . The intermediate unsaturated aldehyde is partially hydrogenated to give the title alcohol . Industrial production methods typically involve similar synthetic routes, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the formulation of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, leading to a cascade of biochemical events. Detailed studies are required to fully elucidate these pathways.
Comparison with Similar Compounds
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol can be compared with similar compounds such as:
- 2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Bacdanol
- Sanjinol These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and effects.
Properties
CAS No. |
28219-61-6 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(Z)-2-ethyl-4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-5-12(10-15)7-9-13-8-6-11(2)14(13,3)4/h6-7,13,15H,5,8-10H2,1-4H3/b12-7- |
InChI Key |
KHQDWCKZXLWDNM-GHXNOFRVSA-N |
Isomeric SMILES |
CC/C(=C/CC1CC=C(C1(C)C)C)/CO |
Canonical SMILES |
CCC(=CCC1CC=C(C1(C)C)C)CO |
Key on ui other cas no. |
106185-75-5 28219-61-6 |
physical_description |
Liquid; Liquid, Other Solid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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